1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyclopropane ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclopropane ring-opened products.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropanesulfonyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Cyclopropanesulfonyl)piperazine
- 4-(3-Phenylpropyl)piperazine
- 1-(Cyclopropylmethyl)-4-(3-phenylpropyl)piperazine
Uniqueness: 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the cyclopropanesulfonyl and 3-phenylpropyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H24N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-8-9-16)18-13-11-17(12-14-18)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
InChI Key |
XLBJPIOVFBFULO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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